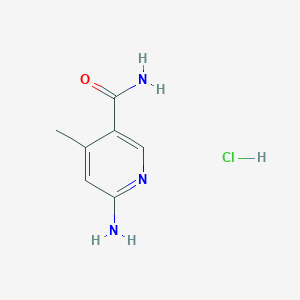

6-Amino-4-methylpyridine-3-carboxamide;hydrochloride

Description

6-Amino-4-methylpyridine-3-carboxamide hydrochloride is a pyridine derivative featuring a methyl group at position 4, a carboxamide group at position 3, and an amino substituent at position 6, with a hydrochloride counterion enhancing its solubility and stability. Pyridine-based hydrochlorides are often employed as intermediates in drug synthesis due to their reactivity and ability to form stable salts, which improve bioavailability and handling properties .

Properties

IUPAC Name |

6-amino-4-methylpyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c1-4-2-6(8)10-3-5(4)7(9)11;/h2-3H,1H3,(H2,8,10)(H2,9,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHFWIGDQPGGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methylpyridine-3-carboxamide;hydrochloride typically involves the reaction of 4-methylpyridine-3-carboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 6-Amino-4-methylpyridine-3-carboxamide;hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methylpyridine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Intermediate in Drug Synthesis

6-Amino-4-methylpyridine-3-carboxamide;hydrochloride serves as an important intermediate in the synthesis of several pharmaceutical compounds. Notably, it is utilized in the production of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. The synthesis of nevirapine involves the chlorination of 3-amino-4-methylpyridine, which is derived from 6-amino-4-methylpyridine-3-carboxamide .

1.2. Urease Inhibition

Recent studies have highlighted the compound's potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a critical role in various biological processes. Inhibitors of urease are valuable in treating conditions such as kidney stones and urinary tract infections. The compound demonstrated promising inhibition potential with an IC50 value indicating effective activity against urease .

Biochemical Research

2.1. Metabolic Studies

Research has shown that derivatives of pyridine compounds, including 6-amino-4-methylpyridine-3-carboxamide;hydrochloride, can be metabolized by specific microbial strains for bioconversion processes. For instance, studies utilizing whole cells of certain microorganisms have demonstrated the ability to transform related pyridine derivatives into hydroxylated products, suggesting potential applications in biocatalysis and environmental bioremediation .

2.2. Structure-Activity Relationship (SAR) Studies

The compound's structure allows for modifications that can enhance its biological activity. SAR studies have been conducted to understand how different substituents on the pyridine ring affect its inhibitory action against various enzymes, including urease and others involved in metabolic pathways .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Amino-4-methylpyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Carboxamide vs.

- Ring Structure : Pyridine derivatives (e.g., ) generally exhibit higher basicity and reactivity than pyrimidine analogs (e.g., ), influencing their roles in synthesis.

- Substituent Effects : Bulky groups like piperidinyl () reduce solubility but may improve membrane permeability, whereas methyl groups (target compound) favor compact molecular geometries.

Physicochemical Properties and Stability

- Solubility: Hydrochloride salts generally exhibit superior aqueous solubility compared to free bases.

- Stability: Hydrochloride salts (e.g., ) demonstrate enhanced thermal and oxidative stability. Proper storage (dry, cool conditions) is critical to prevent degradation, as noted for related compounds .

Analytical and Toxicity Considerations

- Analytical Methods : Reverse-phase HPLC (RP-HPLC) is widely used for quantifying hydrochloride salts, as validated for amitriptyline hydrochloride (). This method could be adapted for the target compound.

- Toxicity : While data on the target compound are scarce, hydrochloride salts like hydroxyzine hydrochloride () show variable toxicity profiles dependent on substituents. Structural analogs with halogen atoms (e.g., iodine in ) may pose higher toxicity risks.

Biological Activity

6-Amino-4-methylpyridine-3-carboxamide;hydrochloride is a pyridine derivative that has garnered attention in various fields of biological and medicinal chemistry. Its unique structure allows it to interact with multiple biological targets, making it a promising candidate for therapeutic applications. This article reviews its biological activity, including its mechanism of action, potential therapeutic uses, and relevant research findings.

6-Amino-4-methylpyridine-3-carboxamide;hydrochloride is characterized by its amino and carboxamide functional groups, which contribute to its biological reactivity. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which may influence its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 151.17 g/mol |

| Functional Groups | Amino, Carboxamide |

| Common Reactions | Oxidation, Reduction, Substitution |

| Major Products | Pyridine N-oxides, Amine derivatives |

The biological activity of 6-Amino-4-methylpyridine-3-carboxamide;hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors within cells. Research indicates that it may inhibit enzymes involved in cancer cell proliferation and other critical pathways.

Case Study: Anticancer Activity

A study investigated the compound's effects on cisplatin-resistant cancer cell lines. Results indicated significant inhibition of cell growth with an IC value of 15.57 µM, suggesting that it may overcome resistance mechanisms in certain cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests showed promising results against various Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

Applications in Research

6-Amino-4-methylpyridine-3-carboxamide;hydrochloride serves as a valuable building block in synthetic organic chemistry. Its derivatives are explored for various applications, including:

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and conditions for preparing 6-Amino-4-methylpyridine-3-carboxamide hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a pyridine precursor (e.g., 4-methylpyridine-3-carboxamide) with an aminating agent in ethanol, using hydrochloric acid as a catalyst. Adjust molar ratios (e.g., 1:1.2 for precursor-to-amine) and reflux duration (8–12 hours) to optimize yield. Post-reaction purification involves cooling the mixture, precipitating with ice water, and recrystallizing from ethanol/water (3:1 v/v) to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the pyridine ring protons (δ 7.5–8.5 ppm), methyl group (δ 2.3–2.6 ppm), and carboxamide NH2 (δ 6.8–7.2 ppm).

- FT-IR : Identify N–H stretches (3200–3400 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹).

- HPLC : Use a C18 column with a mobile phase (e.g., 0.1% TFA in acetonitrile/water) to verify ≥98% purity .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility. For assays requiring organic solvents, dissolve in DMSO (10–20 mM stock) and dilute with PBS (pH 7.4). Centrifuge (10,000 × g, 5 min) to remove particulates. Validate solubility via dynamic light scattering (DLS) to prevent aggregation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the protonation state and hydrogen-bonding network of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (XRD) to determine the protonation site (e.g., pyridinium nitrogen) and hydrogen-bonding interactions. Refinement using SHELX or similar software can model H-atom positions (riding model or Fourier difference maps). Compare bond lengths (e.g., N–H···Cl⁻ ≈ 2.1–2.3 Å) to confirm chloride ion interactions, as seen in related pyrimidinium structures .

Q. What computational strategies predict the compound’s stability under varying pH conditions?

- Methodological Answer : Use density functional theory (DFT) to calculate pKa values (e.g., Gaussian09 with B3LYP/6-31G* basis set). Molecular dynamics (MD) simulations in explicit solvent (e.g., GROMACS) can model protonation-dependent solubility. Validate predictions experimentally via pH-solubility profiles and stability-indicating HPLC .

Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts?

- Methodological Answer :

- Theoretical : Predict shifts using ACD/Labs or ChemDraw.

- Experimental : Acquire 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- Adjustments : Account for solvent effects (e.g., DMSO vs. CDCl3) and tautomerism. For example, carboxamide keto-enol tautomers may shift NH2 peaks by 0.5–1.0 ppm .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (e.g., cell density, serum concentration).

- Controls : Include a reference compound (e.g., doxorubicin) and vehicle control.

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify outliers. Cross-validate via impedance-based real-time cell analysis (RTCA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.